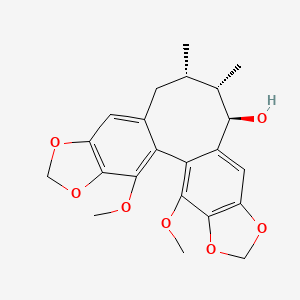
GomisinR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a white crystalline solid with a complex structure that includes multiple methoxy and methyl groups. GomisinR is a lignan compound isolated from the fruit of Schisandra chinensis, a plant known for its medicinal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GomisinR typically involves multiple steps to achieve the final product. The process requires strict control of reaction conditions and purity. One common synthetic route involves the use of microbial O-demethylation followed by chemical reactions . The microbial transformation is often carried out using Cunninghamella echinulata var. elegans, which produces intermediate metabolites that are further processed chemically .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in biotechnology and chemical engineering may pave the way for more efficient production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions: GomisinR undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the transformation of schizandrin into gomisin A through microbial O-demethylation and subsequent chemical reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include Lewis acids, acid scavengers, and methylenation agents . The conditions often require controlled temperatures and pH levels to ensure the desired transformation.
Major Products: The major products formed from the reactions involving this compound include various metabolites such as gomisin T and 13-norschizandrin . These products are often used in further chemical or biological studies.
Wissenschaftliche Forschungsanwendungen
GomisinR has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying lignan biosynthesis and transformation . In biology and medicine, this compound has shown potential as an antidiabetic and anti-Alzheimer’s agent . It is also used in traditional Chinese medicine formulas as a quality marker . Additionally, this compound has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of GomisinR involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to inhibit voltage-gated sodium currents in electrically excitable cells, leading to a reduction in cellular excitability . This effect is mediated through the modulation of ion channels and the alteration of membrane potentials . Additionally, this compound has been found to induce apoptosis and oxidative stress in cancer cells, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include gomisin A, gomisin D, and gomisin G . While these compounds share structural similarities, GomisinR is unique in its specific molecular interactions and biological activities. For example, gomisin A has been shown to selectively inhibit cytochrome P450 3A4, whereas this compound has a broader range of biological effects .
Conclusion
This compound is a fascinating compound with a complex structure and a wide range of scientific research applications. Its unique chemical properties and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. As research continues, this compound may pave the way for new therapeutic agents and innovative industrial applications.
Eigenschaften
Molekularformel |
C22H24O7 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
(11R,12S,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-ol |
InChI |
InChI=1S/C22H24O7/c1-10-5-12-6-14-19(28-8-26-14)21(24-3)16(12)17-13(18(23)11(10)2)7-15-20(22(17)25-4)29-9-27-15/h6-7,10-11,18,23H,5,8-9H2,1-4H3/t10-,11-,18+/m0/s1 |
InChI-Schlüssel |
HOPDFAWBFXSPSA-LDLUMPKVSA-N |
Isomerische SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@H]1C)O)OCO5)OC)OC)OCO3 |
Kanonische SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)O)OCO5)OC)OC)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide](/img/structure/B13086024.png)
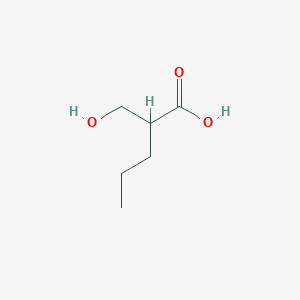
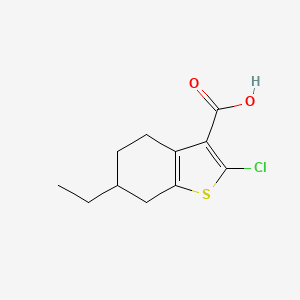
![tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13086051.png)

![[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)
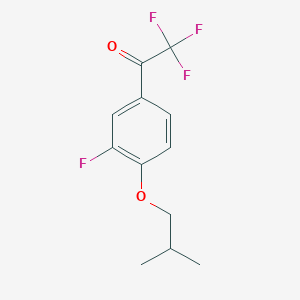
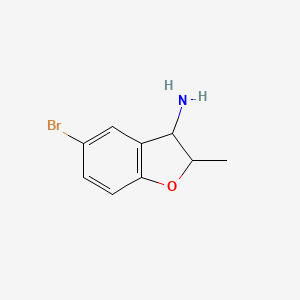
![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
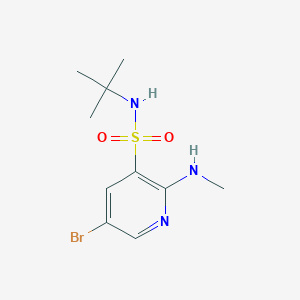
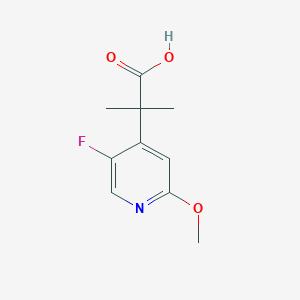
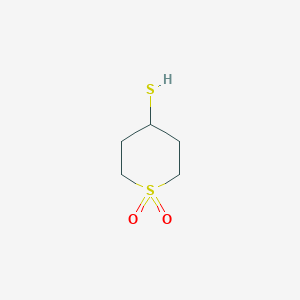
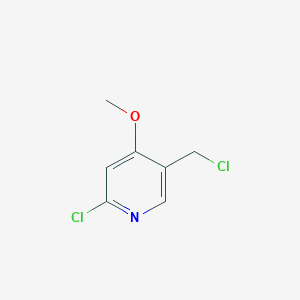
![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
